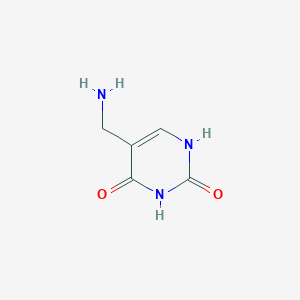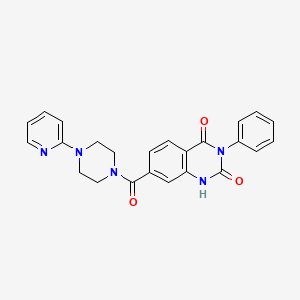![molecular formula C24H29N3O2S2 B3296141 2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE CAS No. 892292-78-3](/img/structure/B3296141.png)
2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE
Übersicht
Beschreibung
2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the triazine ring: This step involves the formation of the triazine ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings would yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The spirocyclic structure may impart interesting properties to materials, making it useful in the development of new materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-8-(4-METHYLBENZENESULFONYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may impart unique chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-3-ethylsulfanyl-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S2/c1-5-30-23-22(20-9-8-18(3)19(4)16-20)25-24(26-23)12-14-27(15-13-24)31(28,29)21-10-6-17(2)7-11-21/h6-11,16H,5,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSDPLKYQTTZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)N=C1C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3296067.png)

![4-[3-(Aminomethyl)pentan-3-yl]morpholine](/img/structure/B3296091.png)
![[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine](/img/structure/B3296098.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B3296105.png)



![2-(BENZYLSULFANYL)-N-(2-CHLOROPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B3296131.png)

![8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3296150.png)
![8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3296158.png)

![N-(4-Methoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B3296180.png)
